molecular formula C9H12ClN B1408617 4-Methylisoindoline hydrochloride CAS No. 1956331-04-6

4-Methylisoindoline hydrochloride

Cat. No. B1408617
CAS RN: 1956331-04-6
M. Wt: 169.65 g/mol
InChI Key: KSXJUNKJSNDKCE-UHFFFAOYSA-N
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Description

4-Methylisoindoline hydrochloride is a chemical compound with the molecular formula C9H12ClN . It is used as a building block in research .


Molecular Structure Analysis

The molecular structure of 4-Methylisoindoline hydrochloride consists of 9 carbon atoms, 12 hydrogen atoms, and 1 nitrogen atom, along with a chloride ion . The exact structure can be represented by the InChI string: InChI=1S/C9H11N/c1-7-3-2-4-8-5-10-6-9(7)8/h2-4,10H,5-6H2,1H3 .


Physical And Chemical Properties Analysis

4-Methylisoindoline hydrochloride has a molecular weight of 169.65 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Dopamine D-1 Antagonist Activity

4-Methylisoindoline derivatives have been studied for their activity as dopamine D-1 antagonists. Riggs et al. (1987) synthesized and evaluated the isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for this purpose. They found that the introduction of an N-methyl group enhanced the potency of these compounds as D-1 antagonists (Riggs, Nichols, Foreman, & Truex, 1987).

Biocidal Properties

Methylisothiazolinone, a compound related to 4-Methylisoindoline hydrochloride, is used as a preservative in various products. Its use and associated risks, such as allergic reactions, have been studied by Johnston (2014) and Alwan, White, & Banerjee (2014) (Johnston, 2014) (Alwan, White, & Banerjee, 2014).

Synthetic Methodologies for Isoindoline Derivatives

Mancilla et al. (2001) have conducted studies on the synthesis of 2-substituted isoindoline derivatives, which have potential in multidrug resistance reversal and anti-inflammatory activity. Their research provides an easy methodology for obtaining these derivatives from amino acid methyl ester hydrochlorides (Mancilla, Carrillo, Zamudio-Rivera, Beltrán, & Fárfan, 2001).

Pharmaceutical Applications

Studies by Sugimoto et al. (1992) on 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives, which include compounds similar to 4-Methylisoindoline hydrochloride, have been conducted. These studies focus on their role as acetylcholinesterase inhibitors, highlighting the potential of 4-Methylisoindoline hydrochloride derivatives in treating conditions like Alzheimer's disease (Sugimoto et al., 1992).

Solvatochromic Properties

Research on the absorption and solvatochromic properties of compounds related to 4-Methylisoindoline hydrochloride, such as 2-methylisoindolin-1-one, has been explored by Gutierrez et al. (2005). This research is important for understanding the interaction of these compounds with solvents, which is critical in drug design and development (Gutierrez, Trzcionka, Deloncle, Poteau, & Chouini-Lalanne, 2005).

Safety and Hazards

The safety data sheet for 4-Methylisoindoline hydrochloride indicates that it is dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-methyl-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-7-3-2-4-8-5-10-6-9(7)8;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXJUNKJSNDKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisoindoline hydrochloride

CAS RN

1956331-04-6
Record name 4-methyl-2,3-dihydro-1H-isoindole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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